Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced alcohol derivatives.
Substitution: Formation of various ester derivatives
Scientific Research Applications
Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-
- Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)-
Uniqueness
Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-6-4-5-7-11(8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
YMSZXGHASBDVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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